molecular formula C17H16N2O2S2 B2643477 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 391225-30-2

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No. B2643477
CAS RN: 391225-30-2
M. Wt: 344.45
InChI Key: VISCSPJWYMFAPI-UHFFFAOYSA-N
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Description

“N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a compound that contains a thiophene and thiazole ring . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” likely includes a thiophene and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

1. Synthesis and Structural Analysis:

  • A related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its crystal structure was analyzed using X-ray diffraction. This study provides insights into the structural characteristics of similar compounds (Prabhuswamy et al., 2016).

2. Antimicrobial Activity:

  • Compounds related to N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have shown potential antibacterial and antifungal properties. For instance, N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides demonstrated significant antimicrobial activity (Sowmya et al., 2018).

3. Anticancer Activity:

  • New 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives, which are structurally related to the compound , exhibited in vitro cytotoxicity against several cancer cell lines, indicating potential for anticancer applications (Atta & Abdel‐Latif, 2021).

4. Enzyme Inhibition:

  • A series of 2-(diethylamino)thieno1,3ŏxazin-4-ones, similar in structure, showed inhibitory activity towards human leukocyte elastase, suggesting potential therapeutic applications in diseases involving elastase (Gütschow et al., 1999).

5. Nonlinear Optical Properties:

  • Pyrazole-thiophene-based amide derivatives were studied for their nonlinear optical properties, suggesting potential use in materials science (Kanwal et al., 2022).

6. Synthesis and Docking Studies:

  • Synthesis, characterization, and docking studies of various thiophene-carboxamide derivatives have been conducted, indicating their potential in drug development (Talupur et al., 2021).

7. Luminescence Sensing and Pesticide Removal:

  • Thiophene-based metal-organic frameworks have been shown to be effective luminescent sensory materials, useful for detecting environmental contaminants and for pesticide removal (Zhao et al., 2017).

8. Solar Cell Applications:

  • Novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole were studied for their application in dye-sensitized solar cells, demonstrating the versatility of thiophene derivatives in energy applications (Han et al., 2015).

Future Directions

Thiophene and its substituted derivatives, including “N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide”, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-2-9-21-13-7-5-12(6-8-13)14-11-23-17(18-14)19-16(20)15-4-3-10-22-15/h3-8,10-11H,2,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISCSPJWYMFAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

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